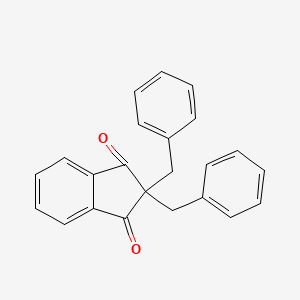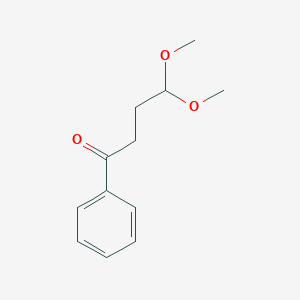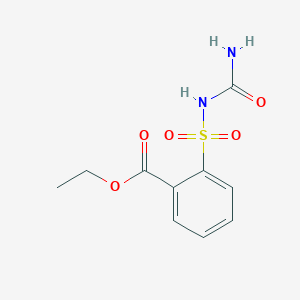![molecular formula C16H12N4O3 B14354554 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one CAS No. 90735-55-0](/img/no-structure.png)
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a methyl group, and a diazenyl linkage to a nitrophenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-nitroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methylquinolin-2(1H)-one under basic conditions to form the desired diazenyl compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one involves its interaction with cellular targets such as enzymes and receptors. The diazenyl linkage and nitrophenyl group play crucial roles in its biological activity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl substitutions, which confer distinct biological activities and chemical reactivity.
Properties
| 90735-55-0 | |
Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O3/c1-19-15-8-3-2-5-11(15)9-14(16(19)21)18-17-12-6-4-7-13(10-12)20(22)23/h2-10H,1H3 |
InChI Key |
CTAWAJADCDPUAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)




![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
